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Compound of Interest

Compound Name: Leucoside

Cat. No.: B600546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Leucoside, a naturally occurring flavonoid glycoside, has garnered interest in the scientific

community for its potential biological activities. This technical guide provides a comprehensive

overview of Leucoside, including its various synonyms and alternative names, its

physicochemical properties, and a summary of its known biological activities. This document is

intended to serve as a valuable resource for researchers and professionals involved in natural

product chemistry, pharmacology, and drug development.

Synonyms and Alternative Names
To facilitate comprehensive literature searches and unambiguous identification, a list of

synonyms and alternative names for Leucoside is provided in Table 1. These include its

systematic IUPAC name, CAS registry number, and other commonly used identifiers.

Table 1: Synonyms and Alternative Names for Leucoside
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Type of Name Name

Common Name Leucoside

Systematic Name
Kaempferol 3-O-β-D-xylopyranosyl(1→2)-β-D-

glucopyranoside

IUPAC Name

3-[[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-

(hydroxymethyl)-3-[[(2S,3R,4S,5R)-3,4,5-

trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy]-5,7-

dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

CAS Registry Number 27661-51-4

Other Names
Kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-

glucopyranoside

Physicochemical Properties
Leucoside is a glycoside derivative of the flavonol kaempferol. The attachment of the

disaccharide (xylose and glucose) moiety significantly influences its solubility and

bioavailability. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of Leucoside

Property Value

Molecular Formula C26H28O15

Molecular Weight 580.49 g/mol

Appearance Yellowish powder

Solubility
Soluble in methanol, ethanol, and other polar

organic solvents. Limited solubility in water.

Biological Activities and Potential Therapeutic
Applications
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While research specifically focused on Leucoside is still emerging, the biological activities of

its aglycone, kaempferol, and related kaempferol glycosides are well-documented. These

compounds are known to possess a range of pharmacological effects, primarily attributed to

their antioxidant and anti-inflammatory properties.

Antioxidant Activity
Flavonoids, including kaempferol and its glycosides, are potent antioxidants. Their ability to

scavenge free radicals and chelate metal ions helps to mitigate oxidative stress, a key factor in

the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds

is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and

FRAP (ferric reducing antioxidant power) assays. While specific IC50 values for Leucoside are

not yet widely reported in the literature, related kaempferol glycosides have demonstrated

significant antioxidant potential in these assays.

Anti-inflammatory Activity
Inflammation is a complex biological response implicated in a wide array of diseases.

Kaempferol and its derivatives have been shown to exert anti-inflammatory effects through

various mechanisms. A key area of investigation is their ability to modulate inflammatory

signaling pathways.

Potential Signaling Pathways
While direct studies on Leucoside's impact on specific signaling pathways are limited, based

on the known activities of kaempferol and other flavonoids, it is hypothesized that Leucoside
may influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK) pathways.
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by Leucoside.

Experimental Protocols
This section provides an overview of the methodologies that can be employed to isolate,

identify, and characterize the biological activities of Leucoside.

Enzymatic Synthesis and Isolation of Leucoside from
Tea Seed Extract
A novel method for the synthesis of Leucoside involves the enzymatic hydrolysis of

camelliaside B, a flavonol triglycoside found in tea seed extract.[1]

Materials:

Tea Seed Extract (TSE)

Pectinex® Ultra SP-L enzyme complex

Silica gel for column chromatography

Sephadex LH-20 for column chromatography

HPLC system with a C18 column

Solvents: n-hexane, chloroform, ethyl acetate, n-butanol, methanol, water

Procedure:

Extraction and Fractionation: The dried tea seeds are extracted with methanol. The

concentrated methanol extract is then suspended in water and successively partitioned with

n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, rich in flavonol

glycosides, is used for further steps.

Isolation of Camelliaside B: The n-butanol fraction is subjected to silica gel column

chromatography followed by Sephadex LH-20 column chromatography to isolate

camelliaside B.
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Enzymatic Hydrolysis: Isolated camelliaside B is dissolved in a suitable buffer (e.g., sodium

acetate buffer, pH 5.0) and incubated with Pectinex® Ultra SP-L at a controlled temperature

(e.g., 40°C) for a specific duration (e.g., 24 hours). The enzyme selectively hydrolyzes the

terminal rhamnosyl moiety of camelliaside B.

Purification of Leucoside: The reaction mixture is partitioned with ethyl acetate. The ethyl

acetate layer, containing the hydrolyzed product, is concentrated and then purified using

preparative HPLC on a C18 column to yield pure Leucoside.

Structure Elucidation: The structure of the purified compound is confirmed using

spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
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Caption: Workflow for the enzymatic synthesis and isolation of Leucoside.
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In Vitro Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity

of a compound.

Materials:

Leucoside

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol

Ascorbic acid (as a positive control)

96-well microplate reader

Procedure:

Preparation of Solutions:

Prepare a stock solution of Leucoside in methanol.

Prepare a series of dilutions of the Leucoside stock solution to obtain a range of

concentrations.

Prepare a stock solution of ascorbic acid in methanol and a corresponding series of

dilutions.

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

Assay Protocol:

To each well of a 96-well plate, add a specific volume of the Leucoside or ascorbic acid

dilutions.

Add the DPPH solution to each well.
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For the blank, add methanol instead of the test compound.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement:

Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following

formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the concentration of

the test compound.

Future Directions
Further research is warranted to fully elucidate the pharmacological profile of Leucoside. Key

areas for future investigation include:

Quantitative Bioactivity Studies: Determining the specific IC50 values of Leucoside in

various antioxidant and anti-inflammatory assays.

Mechanism of Action Studies: Investigating the direct effects of Leucoside on key

inflammatory signaling pathways, such as NF-κB and MAPK, in relevant cell models.

In Vivo Studies: Evaluating the efficacy and safety of Leucoside in animal models of

diseases associated with oxidative stress and inflammation.

Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism,

and excretion (ADME) properties of Leucoside to understand its in vivo behavior.

Conclusion
Leucoside is a flavonoid glycoside with potential as a therapeutic agent, likely owing to its

antioxidant and anti-inflammatory properties. This technical guide has provided a consolidated
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resource on its nomenclature, physicochemical characteristics, and a framework for its isolation

and biological evaluation. Continued research into its specific mechanisms of action and in vivo

efficacy will be crucial in realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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